molecular formula C17H20N2O2 B3174758 N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide CAS No. 954258-77-6

N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide

Cat. No. B3174758
CAS RN: 954258-77-6
M. Wt: 284.35 g/mol
InChI Key: DYSUXTJOSJDXPY-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide, also known as NAPAP, is a synthetic amide derivative of the naturally occurring compound 4-aminophenol. It has been used in various scientific research applications due to its unique properties. In particular, its ability to act as an inhibitor of cyclooxygenase-2 (COX-2) is of particular interest.

Scientific Research Applications

Anticancer Properties

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and characterized through various spectroscopic techniques. Its potential as an anticancer agent was evaluated through molecular docking analysis targeting the VEGFr receptor, which is significant in cancer research due to the role of VEGF in tumor angiogenesis. The compound's structure, including its crystallization in the orthorhombic crystal system and intermolecular hydrogen bonds, supports its bioactivity potential (Sharma et al., 2018).

Antitumor Activity

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, were synthesized and screened for antitumor activity. The evaluation was conducted in vitro against human tumor cell lines derived from various neoplastic diseases. Among the synthesized compounds, specific derivatives demonstrated significant anticancer activity against some cancer cell lines, indicating the potential of such compounds in antitumor therapies (Yurttaş et al., 2015).

Enzyme Inhibition

Research into enzyme inhibition by compounds similar to N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide can provide insights into their potential therapeutic applications. For instance, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the relevance of such compounds in medicinal chemistry. The process optimization and mechanistic studies of such reactions can offer valuable information for drug design and discovery (Magadum & Yadav, 2018).

Anti-Inflammatory Drug Design

The synthesis of new indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, and their characterization through spectroscopic analyses underscore the potential of such compounds in drug design, particularly for anti-inflammatory purposes. The in silico modeling studies targeting cyclooxygenase domains further affirm their potential application in treating inflammation-related conditions (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(4-aminophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)15-5-3-4-6-16(15)21-11-17(20)19-14-9-7-13(18)8-10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUXTJOSJDXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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